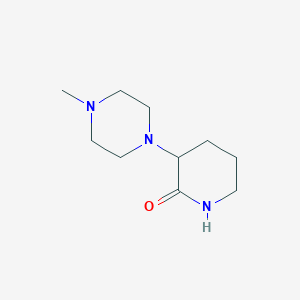

3-(4-Methylpiperazin-1-yl)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(4-Methylpiperazin-1-yl)piperidin-2-one” is a chemical compound with the molecular formula C10H19N3O. It is used as a reagent and building block in several synthetic applications .

Synthesis Analysis

A novel series of 2, 6-diaryl-3- (4-methylpiperazin-1-yl) piperidin-4-one derivatives were synthesized . The compounds were characterized by FT-IR, NMR, Mass spectrum, and CHN analysis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a methylpiperazine group . The NMR spectral data suggests that the compounds have a normal chair conformation with an equatorial orientation of all the phenyl groups at C-2 and C-6 and the piperazine ring at C-3 .Chemical Reactions Analysis

The target compounds were subjected to in silico docking and ADME prediction . The compounds demonstrated good to moderate activity against gram-positive and gram-negative strains .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 197.282. The NMR spectral data provides information about the orientation of the phenyl groups and the piperazine ring .Scientific Research Applications

PET Imaging for Neuroinflammation

One significant application of a derivative of 3-(4-Methylpiperazin-1-yl)piperidin-2-one is in PET imaging for neuroinflammation. A study by Horti et al. (2019) developed a PET radiotracer, [11C]CPPC, targeting the CSF1R, a microglia-specific marker. This advancement allows noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders. The tracer demonstrates high specificity and uptake in models of Alzheimer’s disease and demyelination, indicating its value in the development of new therapeutics for neuroinflammation and the monitoring of immunotherapy effects (Horti et al., 2019).

Histamine H3 Receptor Ligands

Sadek et al. (2014) explored 2-aminopyrimidines containing derivatives of this compound for their binding affinity to human histamine H3 receptors. This research contributes to the drug-likeness and structure-activity relationship studies of potential therapeutics targeting the H3 receptor, showing the compound’s utility in developing treatments for central nervous system disorders (Sadek et al., 2014).

Inhibition of Enzymes

Another study investigated the inhibitory effects of isatin Mannich bases incorporating moieties related to this compound against human carbonic anhydrase and cholinesterase enzymes. These compounds demonstrated significant inhibition, suggesting potential for the development of new cholinesterase inhibitors for treating diseases like Alzheimer's (Ozmen Ozgun et al., 2016).

Anticancer and Antimicrobial Activities

Ezhilarasi and Gopalakrishnan (2022) synthesized derivatives of 3-(4-Methylpiperazin-1-yl)piperidin-4-one and evaluated them for their anticancer and antimicrobial activities. The study highlighted the compounds’ potential in treating infections and cancer, showcasing the chemical’s versatility in medical research (Ezhilarasi & Gopalakrishnan, 2022).

Antihypertensive and Antiarrhythmic Effects

Research on novel pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-Methylpiperazin-1-yl)propyl moiety, indicated strong antiarrhythmic and antihypertensive activities. This study suggests the potential of these compounds in developing treatments for cardiovascular diseases (Malawska et al., 2002).

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to have biological and pharmacological activity .

Future Directions

properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)9-3-2-4-11-10(9)14/h9H,2-8H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUXRWRYTQFPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)

![(E)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2943590.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2943591.png)

![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2943596.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2943598.png)

![11-(4-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2943603.png)

![2-(4-Bromophenyl)-3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2943605.png)